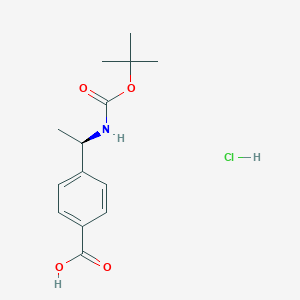

(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride

Description

(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride is a chiral, Boc-protected amino acid derivative featuring a benzoic acid core substituted with a tert-butoxycarbonyl (Boc)-protected ethylamine group at the para position. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical synthesis and crystallography studies. The Boc group serves as a temporary protective moiety for amines during multi-step organic syntheses, particularly in peptide coupling reactions or amidations .

This compound is structurally significant due to its dual functionality: the benzoic acid group allows for further derivatization (e.g., esterification, amidation), while the Boc-protected amine ensures stability under acidic or basic conditions. Its stereochemistry (R-configuration) is critical for applications in asymmetric catalysis or enantioselective drug design.

Properties

Molecular Formula |

C14H20ClNO4 |

|---|---|

Molecular Weight |

301.76 g/mol |

IUPAC Name |

4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C14H19NO4.ClH/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17;/h5-9H,1-4H3,(H,15,18)(H,16,17);1H/t9-;/m1./s1 |

InChI Key |

JWQCQQTXGWBHHP-SBSPUUFOSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C.Cl |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Coupling: It can be used in peptide coupling reactions, where the Boc-protected amino group is coupled with carboxylic acids to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Various nucleophiles depending on the desired substitution

Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS)

Major Products Formed

Deprotection: The major product is the free amino acid or peptide.

Substitution: The major products depend on the nucleophile used.

Coupling: The major products are peptides or other amide-containing compounds.

Scientific Research Applications

®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: It serves as a building block for the preparation of biologically active peptides and proteins.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthetic processes. When the Boc group is removed under acidic conditions, the free amino group becomes available for further reactions, such as coupling with carboxylic acids to form amide bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride with analogous Boc-protected benzoic acid derivatives and related compounds. Key differences in structure, physicochemical properties, and reactivity are highlighted.

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to its ester analogs (e.g., methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate) due to ionic interactions. However, lipophilicity is reduced, which may limit membrane permeability in biological systems .

- Stability : The Boc group in the target compound is stable under basic conditions but cleaved under strong acids (e.g., trifluoroacetic acid). In contrast, the benzaldehyde derivative () is prone to oxidation, limiting its utility in long-term storage .

Pharmaceutical Relevance

- The target compound’s chiral center and Boc protection make it a precursor for β-arrestin-biased agonists (e.g., serotonin receptor modulators), where stereochemistry dictates receptor binding affinity .

- In contrast, the cyclohexylammonium salt () is used in prodrug formulations due to its enhanced stability in gastrointestinal environments .

Table 2: Comparative Physicochemical Data

| Property | (R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride | Methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate | 2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde hydrochloride |

|---|---|---|---|

| Molecular Weight | ~325.8 g/mol | ~293.3 g/mol | ~372.8 g/mol |

| logP | -0.5 (estimated) | 1.2 (measured) | 1.8 (estimated) |

| Solubility (H2O) | >50 mg/mL | <5 mg/mL | ~20 mg/mL |

| Key Reactivity | Carboxylic acid coupling | Ester hydrolysis/aminolysis | Aldehyde conjugation |

| Stability | Acid-labile Boc group | Base-stable, acid-labile | Oxidation-sensitive |

Biological Activity

(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride, commonly referred to as Boc-AEEB, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : (R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid

- Molecular Formula : C14H19NO4

- Molecular Weight : 265.31 g/mol

- CAS Number : 1134776-30-9

Boc-AEEB exhibits biological activity primarily through its interaction with various cellular targets. The compound has been studied for its potential as a HSET (KIFC1) inhibitor , which plays a crucial role in the mitotic process of cancer cells. By inhibiting HSET, Boc-AEEB can disrupt the clustering of centrosomes, leading to multipolar spindle formation and subsequent cell death in cancerous cells.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

HSET Inhibition Studies :

A study published in Nature demonstrated that Boc-AEEB effectively inhibits HSET, leading to increased multipolar mitosis in centrosome-amplified cancer cells. The treatment resulted in a significant increase in the percentage of multipolar mitoses compared to untreated controls, indicating its potential as an anti-cancer therapeutic agent.- Findings :

- In DLD1 human colon cancer cells, treatment with Boc-AEEB at 15 μM resulted in a 21% increase in multipolarity.

- The compound showed minimal effects on non-centrosome amplified cells, highlighting its specificity for cancerous cells with centrosome amplification.

- Findings :

-

Stability and Pharmacokinetics :

Research into the pharmacokinetic properties of Boc-AEEB revealed that it possesses a half-life of approximately 215 minutes in plasma stability assays using BALB/c mice. This suggests favorable metabolic stability, which is essential for therapeutic applications. -

Molecular Docking Studies :

Molecular docking studies have indicated that Boc-AEEB binds effectively to the active site of HSET. These studies provide insights into the structural interactions at the molecular level, supporting its role as a competitive inhibitor.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life | 215 minutes |

| Solubility | Moderate |

| Stability | High |

Q & A

Q. Key Analytical Validation :

- 1H NMR : Peaks at δ 7.97 (d, J = 8.3 Hz, aromatic protons) and δ 1.43 (s, Boc tert-butyl group) confirm structural integrity .

- LC-MS : Observed m/z 264.10 [(M–H)]⁻ matches the theoretical mass of the Boc-protected intermediate .

Basic: How is this compound characterized in academic research?

Methodological Answer:

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify stereochemistry and functional groups. For example, the Boc tert-butyl signal (δ 1.43) and aromatic protons (δ 7.34–7.97) are critical .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight and purity (e.g., tR = 9.064 min in reverse-phase HPLC) .

- Melting Point (mp) : Compare observed mp (e.g., 239–241°C for analogous Boc-protected benzoic acid derivatives) with literature values to assess crystallinity .

Basic: Why is the Boc group used in this compound’s synthesis?

Methodological Answer:

The Boc group:

- Protects Amines : Prevents nucleophilic side reactions during coupling or acid-mediated steps.

- Facilitates Deprotection : Removed under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting the benzoic acid backbone .

- Enables Chiral Integrity : Retains the (R)-configuration of the ethylamine side chain during synthesis .

Advanced: How can coupling efficiency be optimized during Boc-mediated reactions?

Methodological Answer:

- Coupling Reagents : Use uronium-based reagents like HBTU or HATU with N,N-diisopropylethylamine (DIPEA) to activate carboxyl groups for amide bond formation. These reagents minimize racemization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility and reaction homogeneity.

- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) or in situ FTIR to detect carbonyl stretching (~1650–1750 cm⁻¹) .

Advanced: How are impurities profiled and quantified in this compound?

Methodological Answer:

- HPLC with Charged Aerosol Detection (CAD) : Detects non-UV-active impurities (e.g., residual Boc reagents). Use a Chromolith® Monolithic Silica column for high-resolution separation .

- Mass Spectrometric Imaging (MSI) : Identifies structural analogs (e.g., de-Boc byproducts) via accurate mass matching (±5 ppm) .

- Reference Standards : Compare against pharmacopeial impurities (e.g., ethyl ester derivatives) for regulatory compliance .

Advanced: How is chiral purity ensured during synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol mobile phase to resolve (R)- and (S)-enantiomers. Retention time shifts indicate racemization .

- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm enantiomeric excess (>98% for pharmaceutical-grade material) .

Advanced: What stability studies are critical for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.